

Fukiic Acid: A Comprehensive Technical Overview

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Compound of Interest

Compound Name: *Fukiic acid*

Cat. No.: *B1214075*

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Abstract

Fukiic acid, a phenolic compound of significant interest, exhibits a range of biological activities that position it as a promising candidate for further investigation in drug discovery and development. This document provides an in-depth technical guide on the core physicochemical properties of **Fukiic acid**, with a focus on its molecular formula and weight. It is intended to serve as a foundational resource for researchers and professionals engaged in the study and application of this compound.

Core Molecular Data

Fukiic acid is chemically defined as (2R,3S)-2-[(3,4-dihydroxyphenyl)methyl]-2,3-dihydroxybutanedioic acid.[1] Its fundamental molecular attributes are summarized in the table below, providing a clear and concise reference for laboratory and computational work.

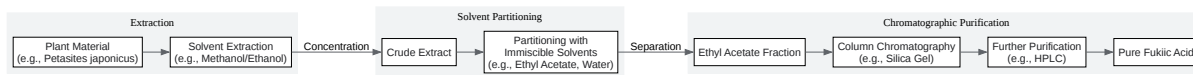
Parameter	Value	Source
Molecular Formula	C11H12O8	PubChem[1][2][3]
Molecular Weight	272.21 g/mol	PubChem[1][2]
IUPAC Name	(2R,3S)-2-[(3,4-dihydroxyphenyl)methyl]-2,3-dihydroxybutanedioic acid	PubChem[1]
CAS Registry Number	35388-56-8	PubChem[1]
Synonyms	FUKIIC ACID, (2R,3S)-2-[(3,4-dihydroxyphenyl)methyl]-2,3-dihydroxybutanedioic acid	PubChem[1]

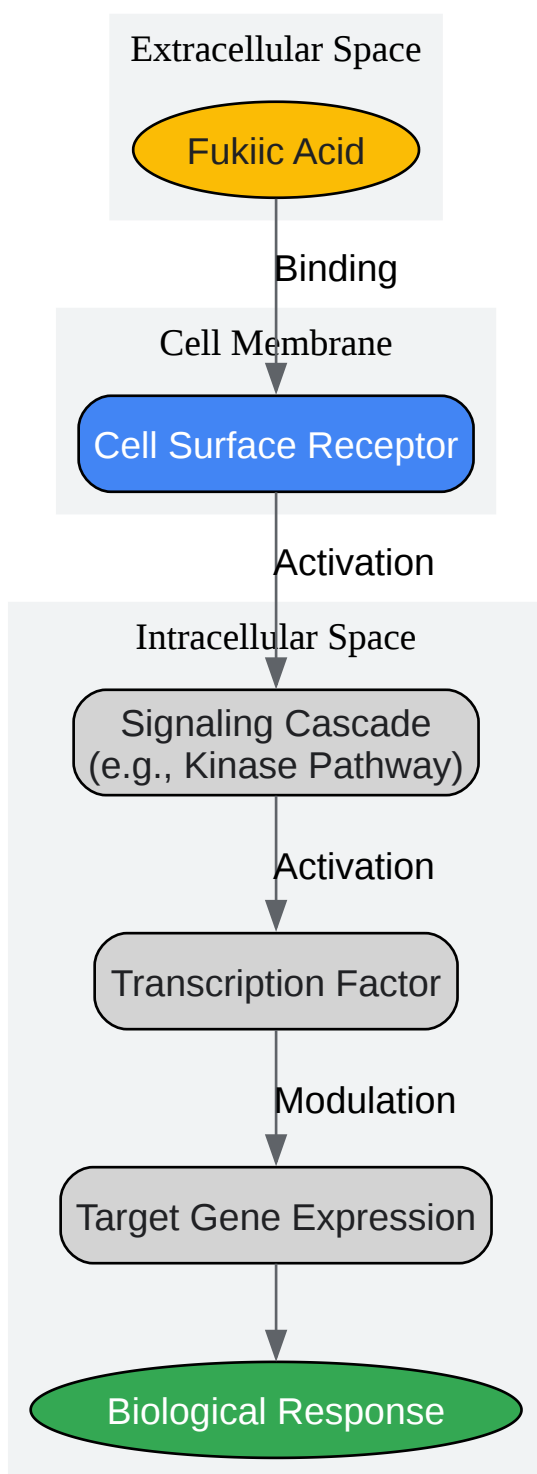
Experimental Protocols

Detailed experimental methodologies for the isolation, purification, and characterization of **Fukiic acid** are crucial for reproducible research. While specific protocols can vary based on the source material, a general workflow can be conceptualized.

Conceptual Workflow for Isolation and Purification

The following diagram illustrates a generalized workflow for the extraction and purification of **Fukiic acid** from a plant source. This process typically involves initial extraction, followed by solvent partitioning and chromatographic separation.





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References

- 1. (2R,3S)-2-((3,4-dihydroxyphenyl)methyl)-2,3-dihydroxybutanedioic acid | C₁₁H₁₂O₈ | CID 161871 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. GSRS [precision.fda.gov]
- 3. PubChemLite - Fukiic acid (C₁₁H₁₂O₈) [pubchemlite.lcsb.uni.lu]
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